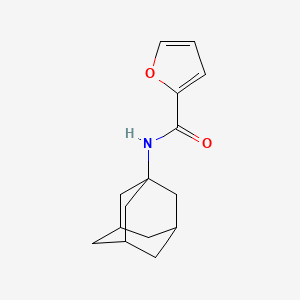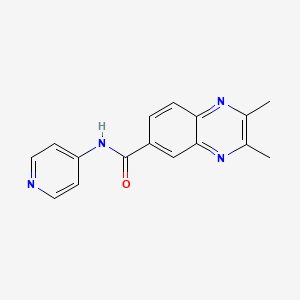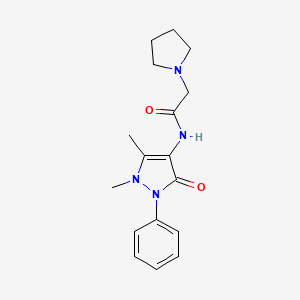
N-(1-adamantyl)furan-2-carboxamide
Overview
Description
N-(1-adamantyl)furan-2-carboxamide is a compound that combines the unique structural features of adamantane and furan Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
N-(1-adamantyl)furan-2-carboxamide is a complex compound with potential therapeutic applications. MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis and is a target for several classes of compounds, including indole-2-carboxamides .
Mode of Action
For instance, indole-2-carboxamides, when docked into the MmpL3 active site, adopt a binding profile that inhibits the function of MmpL3 .
Biochemical Pathways
Furan derivatives, a class to which this compound belongs, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in various disease areas, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown potent cytotoxic and antiproliferative activities against certain cell lines . These compounds have also been found to cause significant downregulation in the expression of certain genes, suggesting their involvement in observed antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, furan carboxamides, a class of compounds to which this compound belongs, are known to undergo photodegradation in sunlit surface waters . This suggests that light exposure could influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)furan-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with furan-2-carboxamide. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often in the presence of a base like NMM (N-methylmorpholine) to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)furan-2-carboxylate: Similar structure but with an ester group instead of an amide.
N-(1-adamantyl)furan-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.
N-(1-adamantyl)furan-2-ylmethylamine: Features an amine group, which can lead to different biological activities.
Uniqueness
N-(1-adamantyl)furan-2-carboxamide is unique due to the combination of the adamantane and furan moieties, which provide a balance of stability, rigidity, and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
N-(1-adamantyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKHEECCFSLXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329635 | |
| Record name | N-(1-adamantyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97508-83-3 | |
| Record name | N-(1-adamantyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
![Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate](/img/structure/B5161041.png)

![ETHYL 6-METHYL-4-{2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]NAPHTHALEN-1-YL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5161068.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![1-[(2-Methylphenyl)methyl]-1H,2H,3H,5H-imidazo[2,1-B]quinazolin-5-one](/img/structure/B5161093.png)
![(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)
![(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)
